

ASP5878: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ASP5878**, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document consolidates key information on its chemical structure, physicochemical properties, mechanism of action, preclinical efficacy, and clinical safety profile. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical Structure and Properties

ASP5878 is an orally bioavailable small molecule inhibitor targeting the FGFR family of receptor tyrosine kinases.[1] Its chemical and physical properties are summarized below.



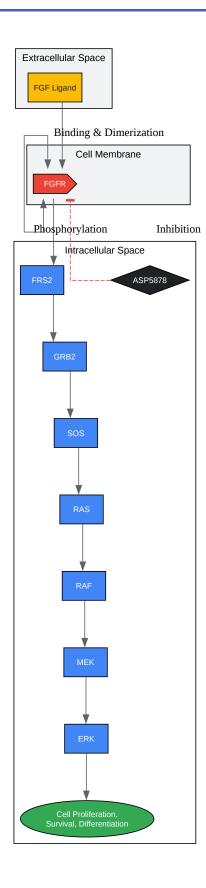
Property	Value	Reference
IUPAC Name	2-(4-((5-((2,6-Difluoro-3,5-dimethoxybenzyl)oxy)pyrimidin -2-yl)amino)-1H-pyrazol-1-yl)ethanol	[2]
Chemical Formula	C18H19F2N5O4	[2][3][4]
Molecular Weight	407.37 g/mol	[2][4]
CAS Number	1453208-66-6	[2][3][4]
SMILES	COC1=CC(OC)=C(F)C(COC2 =CN=C(NC3=CN(CCO)N=C3) N=C2)=C1F	[2]
Solubility	Soluble in DMSO.[5] Insoluble in water.[5]	[5]
Appearance	Solid	[3]

Mechanism of Action and Signaling Pathway

ASP5878 is a selective inhibitor of FGFR1, 2, 3, and 4.[6] The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[3] This pathway plays a crucial role in cell proliferation, differentiation, and survival.[3] Dysregulation of the FGF/FGFR signaling axis has been implicated in the pathogenesis of various cancers.[6]

ASP5878 exerts its anti-tumor activity by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its phosphorylation and subsequent activation of downstream signaling pathways.[2] Notably, ASP5878 has been shown to suppress the phosphorylation of FGFR substrate 2 (FRS2) and extracellular signal-regulated kinase (ERK), key components of the FGFR signaling cascade.[3][6] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells with aberrant FGFR signaling.[3][6]





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Figure 1: Simplified FGFR signaling pathway and the inhibitory action of ASP5878.



Preclinical Data In Vitro Kinase Inhibitory Activity

ASP5878 demonstrates potent inhibitory activity against the enzymatic activity of recombinant FGFRs.

Target	IC50 (nmol/L)	Reference
FGFR1	0.47	[6]
FGFR2	0.60	[6]
FGFR3	0.74	[6]
FGFR4	3.5	[6]

In Vitro Anti-proliferative Activity

ASP5878 has shown significant anti-proliferative effects in various cancer cell lines, particularly those with FGFR gene alterations.

Cell Line	Cancer Type	FGFR Alteration	IC₅₀ (nmol/L)	Reference
Hep3B2.1-7	Hepatocellular Carcinoma	FGF19 Amplification	8.5	[3]
JHH-7	Hepatocellular Carcinoma	FGF19 Expression	21	[3]
HuH-7	Hepatocellular Carcinoma	FGF19 Expression	27	[3]
UM-UC-14	Urothelial Cancer	FGFR3 S249C	<100	[6]
RT-112	Urothelial Cancer	FGFR3-TACC3	<100	[6]
RT4	Urothelial Cancer	FGFR3-TACC3	<100	[6]
SW 780	Urothelial Cancer	FGFR3- BAIAP2L1	<100	[6]



In Vivo Efficacy in Xenograft Models

Oral administration of **ASP5878** has demonstrated significant anti-tumor activity in mouse xenograft models of hepatocellular carcinoma and urothelial cancer.

Cancer Type	Cell Line	Mouse Model	Dosing	Outcome	Reference
Hepatocellula r Carcinoma	Hep3B2.1-7	Subcutaneou s Xenograft	3 mg/kg, once daily, oral	88% tumor regression	[3]
Hepatocellula r Carcinoma	HuH-7	Orthotopic Xenograft	3 mg/kg, once daily, oral	Complete tumor regression and extended survival	[3]
Urothelial Cancer	UM-UC-14	Subcutaneou s Xenograft	>1 mg/kg, once daily, oral	Dose- dependent tumor growth inhibition and regression	[6]
Urothelial Cancer	RT-112	Subcutaneou s Xenograft	Dose- dependent	Tumor growth inhibition	[6]
Urothelial Cancer	Gemcitabine- resistant RT- 112	Subcutaneou s Xenograft	Not specified	Tumor growth inhibition	[6]

Clinical Data

A Phase 1, open-label, first-in-human study (NCT02038673) was conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of **ASP5878** in patients with advanced solid tumors.[6]

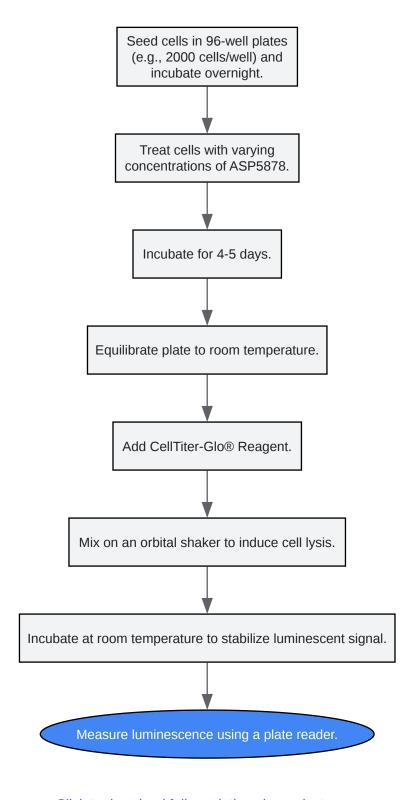


Parameter	Finding	Reference
Recommended Phase 2 Dose	16 mg twice daily (BID), 5 days on/2 days off	[6]
Dose-Limiting Toxicity	Hyperphosphatemia	[6]
Common Adverse Events	Retinal detachment, diarrhea, increased alanine aminotransferase	[6]

Experimental Protocols In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This protocol is adapted from studies investigating the anti-proliferative effects of **ASP5878**.[3] [6]





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Figure 2: Workflow for the CellTiter-Glo® cell viability assay.

Methodology:



- Seed cancer cells in 96-well opaque-walled plates at a density of approximately 2,000 cells per well and allow them to adhere overnight.
- The following day, treat the cells with a serial dilution of ASP5878.
- Incubate the plates for 4 to 5 days under standard cell culture conditions.
- Equilibrate the plates to room temperature for about 30 minutes.
- Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.
- Lyse the cells by mixing on an orbital shaker for 2 minutes.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a microplate reader to determine cell viability.

Western Blotting for FGFR Pathway Proteins

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the FGFR signaling pathway following **ASP5878** treatment.[3][6]

Methodology:

- Cell Lysis: Treat cells with ASP5878 at various concentrations for a specified time (e.g., 2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.



- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-ERK, total ERK, and a loading control like actin or GAPDH).
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

In Vivo Xenograft Tumor Model

This protocol is a general guide for evaluating the in vivo anti-tumor efficacy of ASP5878.[3][6]

Methodology:

- Cell Implantation: Subcutaneously inoculate cancer cells (e.g., Hep3B2.1-7 or UM-UC-14) into the flank of immunocompromised mice (e.g., nude mice).
- Tumor Growth: Allow the tumors to grow to a palpable size.
- Group Randomization: Randomize the mice into treatment and control groups with similar mean tumor volumes.
- Drug Administration: Administer ASP5878 orally, once daily, at the desired doses. The control group receives the vehicle.
- Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume (e.g., using the formula: (length × width²) / 2).
- Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and toxicity.
- Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points after the last dose, tumors can be excised for pharmacodynamic analysis, such as western blotting or ELISA, to assess the inhibition of FGFR signaling in vivo.



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- To cite this document: BenchChem. [ASP5878: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605635#asp5878-chemical-structure-and-properties]

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